2,4-Hexadiyne

Vue d'ensemble

Description

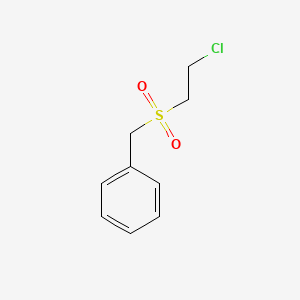

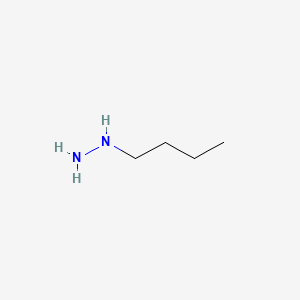

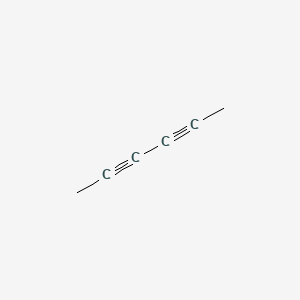

2,4-Hexadiyne: is an organic compound with the molecular formula C6H6 . It is also known by other names such as dimethylbutadiyne and dimethyldiacetylene . This compound is characterized by the presence of two triple bonds between carbon atoms, making it a member of the diacetylene family. The structure of this compound consists of a linear chain of six carbon atoms with alternating single and triple bonds.

Analyse Biochimique

Biochemical Properties

2,4-Hexadiyne plays a significant role in biochemical reactions, particularly in polymerization processes. It undergoes 1,4-addition reactions, leading to the formation of rigid polymer backbones containing conjugated enyne fragments . This compound interacts with various enzymes and proteins that facilitate its polymerization. For instance, radical species formed during the polymerization process interact with enzymes that stabilize these intermediates, ensuring the formation of the desired polymer structure .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular membranes and proteins involved in cell signaling pathways. Studies have shown that this compound can disrupt normal cell signaling, leading to alterations in gene expression and cellular metabolism . This disruption can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s triple bonds allow it to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . For example, in the Diels-Alder reaction, this compound acts as a dienophile, forming cycloaddition products with dienes . These interactions can result in changes in gene expression, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild changes in cellular processes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including cellular damage and toxicity . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential harm to the subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that participate in further biochemical reactions . These metabolic processes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cellular membranes and accumulate in lipid-rich regions . This localization can affect its distribution and efficacy, with higher concentrations observed in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . These localization patterns can impact the compound’s activity and function, with different effects observed depending on its subcellular distribution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

From Propargyl Alcohol: One method for synthesizing 2,4-Hexadiyne involves the reaction of propargyl alcohol with formaldehyde in the presence of a silver catalyst and water. The reaction is typically carried out at temperatures ranging from 0°C to 150°C .

-

From Diacetylene: Another method involves the reaction of diacetylene with formaldehyde under similar conditions. This method also uses a silver catalyst and water, and the reaction temperature is maintained between 0°C and 150°C .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Polymerization: 2,4-Hexadiyne undergoes polymerization reactions, particularly in the presence of p-toluenesulfonate groups. The polymerization can occur in both solid and liquid states, with the liquid-state polymerization following a zero-order reaction model .

-

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Polymerization: The polymerization of this compound often involves the use of p-toluenesulfonyl chloride and potassium hydroxide in tetrahydrofuran as solvents.

Major Products:

Applications De Recherche Scientifique

2,4-Hexadiyne has several applications in scientific research:

-

Material Science: Due to its ability to polymerize, this compound is used in the synthesis of polydiacetylenes, which have unique chromatic properties and are used in sensors and other optical devices .

-

Chemistry: The compound is studied for its reactivity and the mechanisms of its polymerization reactions .

-

Biology and Medicine:

Mécanisme D'action

The mechanism of action of 2,4-Hexadiyne primarily involves its polymerization reactions. The polymerization is initiated by the elimination of p-toluenesulfonate groups, leading to the formation of p-toluenesulfonic acid and polymeric products. The reaction follows a zero-order kinetic model in the liquid state, indicating a well-defined rate-limiting step .

Comparaison Avec Des Composés Similaires

-

2,4-Hexadiene: This compound has a similar carbon chain but contains double bonds instead of triple bonds. It exists in different configurations such as trans-trans, cis-cis, and trans-cis .

-

1,3-Butadiyne: Another member of the diacetylene family, 1,3-Butadiyne has a shorter carbon chain with two triple bonds.

Uniqueness of 2,4-Hexadiyne:

This compound is unique due to its specific polymerization behavior and the resulting polymeric materials with distinct optical properties. Its ability to undergo zero-order polymerization in the liquid state sets it apart from other diacetylenes .

Propriétés

IUPAC Name |

hexa-2,4-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCNWZFDASPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182367 | |

| Record name | 2,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Hexadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.5 [mmHg] | |

| Record name | 2,4-Hexadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2809-69-0 | |

| Record name | 2,4-Hexadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-hexadiyne?

A1: this compound has the molecular formula C6H6 and a molecular weight of 78.11 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Common spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR): This technique is used to determine the structure and dynamics of this compound and its derivatives. For example, proton NMR studies of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP) have provided insights into its ferroelectric phase transition. []

- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and studying polymerization processes. For example, the polymerization of hybrid films containing this compound-1,6-diol was confirmed using IR spectroscopy. []

- Raman Spectroscopy: This technique is used to study vibrational modes and structural changes during polymerization. For instance, resonance Raman spectroscopy has been used to investigate the polymerization of 1,6-di-p-toluenesulfonyloxy-2,4-hexadiyne. []

- UV-Vis Spectroscopy: This technique helps study the electronic transitions in conjugated systems, particularly in polydiacetylenes derived from this compound. []

- X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of surfaces modified with this compound derivatives. []

Q3: What is unique about the polymerization of this compound and its derivatives?

A3: this compound and many of its derivatives are capable of undergoing topochemical polymerization in the solid state. [, , , , , , ] This means that the molecules react with each other in a specific arrangement within the crystal lattice, resulting in a highly ordered polymer.

Q4: What factors influence the solid-state polymerization reactivity of this compound derivatives?

A4: Several factors are crucial:

- Crystal packing: The arrangement of molecules in the crystal lattice is critical. The diacetylene moieties need to be aligned in a specific geometry for the reaction to occur. [, , , , , ]

- Substituent effects: The nature of the substituents attached to the diacetylene core significantly influences reactivity. Bulky substituents can hinder polymerization by preventing close packing. [, , ]

- Presence of water: In some cases, the presence of water molecules within the crystal lattice can promote or hinder polymerization by influencing the packing arrangement. []

Q5: Can you provide an example where the solid-state polymerization of a this compound derivative is used in an application?

A5: Yes, the compound 1,6-bis(3',6'-dibromo-N-carbazolyl)this compound (DCHBr4) undergoes solid-state polymerization upon heating. The accompanying color change makes it a potential candidate for irreversible thermochromic sensors. []

Q6: What are some challenges associated with the stability and processing of polydiacetylenes derived from this compound?

A6: Polydiacetylenes can be sensitive to environmental factors such as heat, light, and oxygen. This can lead to degradation and a change in their properties. [] Additionally, some polydiacetylenes have limited solubility, which can make processing and application challenging. []

Q7: How does the incorporation of titanium oxide influence the properties of poly(this compound-1,6-diol)?

A7: Forming hybrid films by cross-linking poly(this compound-1,6-diol) with titanium oxide via molecular layer deposition significantly enhances the film's thermal and mechanical stability. []

Q8: Can this compound act as a ligand in organometallic chemistry?

A8: Yes, this compound can coordinate to metal centers, leading to the formation of various organometallic complexes. [, , ] These complexes exhibit diverse reactivity, including insertion reactions of the diyne into metal-hydrogen and metal-carbon bonds. []

Q9: Can you provide an example of how this compound can be used in the synthesis of more complex molecules?

A9: The reaction of the triruthenium ynenyl cluster complex with this compound leads to the formation of [Ru3(µ3-η2-apyr){µ-η5-MeCCC=CMeC(=CHMe)CCMe}(µ-CO)2(CO)5]. This complex contains a diynedienyl ligand formed by the coupling of this compound with the existing hex-2-yn-4-en-4-yl ligand, demonstrating the ability of this compound to participate in complex coupling reactions. []

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of this compound systems. [, ]

- Density functional theory (DFT) calculations: DFT has been employed to study the adsorption and reactions of this compound on silver surfaces. These calculations provide insights into the energetics and mechanisms of surface-mediated processes. []

Q11: How does the introduction of bulky substituents on the diacetylene core impact its ability to polymerize in the solid state?

A11: The introduction of bulky substituents can hinder or even completely prevent solid-state polymerization. These groups can disrupt the close packing of diacetylene moieties necessary for the reaction to proceed efficiently. [, , ] For instance, while the diacetylene 1,6-bis(diphenylamino)-2,4-hexadiyne (THD) readily undergoes polymerization, the analogous compound with bulkier dibenzylamino substituents shows significantly reduced reactivity. []

Q12: How does the presence of hydrogen bonding groups influence the packing and reactivity of diacetylene derivatives?

A12: Introducing hydrogen bonding groups, such as amides or alcohols, provides an additional way to control the molecular arrangement in the solid state. [] These groups can promote specific packing motifs that either favor or hinder the alignment required for topochemical polymerization.

Q13: What strategies can be employed to improve the stability of polydiacetylenes?

A13: Several approaches can enhance polydiacetylene stability:

Q14: What analytical methods are used to monitor the progress of solid-state polymerization in diacetylenes?

A14: Several techniques are commonly employed:

- Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the polymerization reaction, providing information on the reaction kinetics and enthalpy. []

- X-ray Diffraction: X-ray diffraction patterns can track changes in the crystal structure during polymerization, allowing researchers to follow the transformation from monomer to polymer. [, ]

- Spectroscopic techniques: UV-Vis and Raman spectroscopy can monitor the appearance of new absorption bands or changes in vibrational modes associated with the formation of the conjugated polymer backbone. [, , ]

Q15: What are some essential resources for conducting research on this compound and its derivatives?

A15: Essential resources include:

Q16: What are some of the key milestones in the history of research on this compound and its polymerization?

A16: Key milestones include:

Q17: What are some examples of cross-disciplinary applications of this compound and its polymers?

A17: The unique properties of this compound-based materials have led to their use in diverse fields:

Q18: How does the Stark effect manifest in polydiacetylene single crystals?

A18: The Stark effect, which describes the shift and splitting of spectral lines in the presence of an electric field, has been observed in polydiacetylene single crystals like PTS, PFBS, and DCHD. [] These studies reveal a significant quadratic Stark shift for excitons and their vibronic satellites, indicating a large polarizability along the polymer backbone. [] This effect arises from the delocalization of π-electrons along the conjugated backbone.

Q19: Can this compound be isomerized?

A19: Yes, this compound can be isomerized to 1,3-hexadiyne by treatment with sodamide in liquid ammonia, followed by hydrolysis. []

Q20: How does temperature affect the methyl group rotation in this compound?

A20: The rotational tunneling spectra of the methyl group in this compound show a collapse into broadened quasielastic scattering as the temperature rises from 20 to 53 K. [] This behavior indicates a transition from quantum mechanical tunneling to classical hopping over the rotational barrier as the temperature increases. [] The activation energy for this process has been determined from the temperature dependence of the tunneling frequency and the width of the quasielastic scattering. []

Q21: What is the significance of the ferroelectric phase transition in 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP)?

A21: DNP exhibits a ferroelectric phase transition, a characteristic usually associated with inorganic materials. [, , ] This transition is accompanied by a molecular twisting motion, leading to a loss of the center of symmetry in the crystal structure and the emergence of a spontaneous polarization. [, ] The transition has been studied using various techniques, including dielectric measurements, specific heat measurements, NMR spectroscopy, and X-ray diffraction. [, , ] These studies provide insights into the molecular mechanisms driving the ferroelectric behavior of this organic material.

Q22: What is electron capture induced decomposition (ECID) and how has it been applied to study isomers of [C6H6]2+?

A22: ECID is a technique used to investigate the structures of gas-phase ions. [] In ECID, a multiply charged ion captures an electron, forming an excited state that can undergo fragmentation. [] The fragmentation pattern provides information about the ion's original structure. This technique has been used to differentiate between [C6H6]2+ ions generated from benzene, this compound, and 1,5-hexadiyne, demonstrating that these isomers maintain their structural integrity in the gas phase. []

Q23: What is the significance of studying the photoelectron-photon coincidence of perfluoro-2,4-hexadiyne cation?

A23: Photoelectron-photon coincidence measurements provide valuable information about the relaxation dynamics of excited state ions. [] In the case of perfluoro-2,4-hexadiyne cation, these measurements have been used to determine fluorescence quantum yields, lifetimes, and radiative and non-radiative decay rates, contributing to a deeper understanding of the excited state properties of this molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[g]indole](/img/structure/B1329717.png)